molecular formula C9H21P B1277918 Di-tert-butylmethylphosphine CAS No. 6002-40-0

Di-tert-butylmethylphosphine

Cat. No. B1277918
CAS RN: 6002-40-0
M. Wt: 160.24 g/mol
InChI Key: JURBTQKVGNFPRJ-UHFFFAOYSA-N
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Description

Di-tert-butylmethylphosphine is a class of phosphine ligands characterized by bulky tert-butyl groups attached to a phosphorus atom. These ligands are known for their steric bulk and their ability to stabilize various metal complexes, making them valuable in coordination chemistry and catalysis. The tert-butyl groups provide a protective environment around the reactive phosphorus center, which can be beneficial in controlling the reactivity and selectivity of metal-catalyzed reactions.

Synthesis Analysis

The synthesis of bulky phosphine ligands often involves multiple steps to introduce the tert-butyl groups onto the phosphorus atom. For example, the synthesis of 1,2-bis(di-tert-butylphosphino)imidazole (dtbpi) is achieved through a simple two-step procedure, indicating the accessibility of such ligands for research and application purposes . Another example is the synthesis of methyl-tert-butyl-chlorophosphine, which is prepared through a three-step synthesis and can serve as a precursor for other phosphine derivatives .

Molecular Structure Analysis

The molecular structure of these phosphines is significantly influenced by the steric hindrance of the tert-butyl groups. For instance, the molecular structure of tetra-tert-butyldiphosphine has been determined using electron diffraction and X-ray diffraction, revealing a highly distorted and sterically crowded molecule . The large deformations within the tert-butyl groups and the long P-P bond indicate the impact of steric effects on the molecular conformation.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions, often as ligands in metal complexes. These complexes can undergo further reactions, such as protonation, rearrangement, and oxidative addition, as seen in the case of complexes with nickel and rhodium . The bulky nature of these phosphines can influence the reactivity and selectivity of the metal center in catalytic processes, such as palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound ligands are characterized by their air stability, electron-donating abilities, and coordination chemistry. For example, di-t-butyl(ferrocenylmethyl)phosphine is reasonably air stable as a solid and has electron-donating ability similar to that of tri-i-propylphosphine . The coordination chemistry of these ligands is versatile, as they can form stable complexes with various transition metals, which can be used in catalytic applications such as hydroformylation .

Scientific Research Applications

1. Enantioselective Transition-Metal-Catalyzed Reactions

Di-tert-butylmethylphosphine derivatives exhibit significant efficacy in enantioselective reactions when used as ligands in transition-metal catalysis. Specifically, (R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline shows excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenations and carbon-carbon bond-forming reactions (Imamoto et al., 2005).

2. Air-Stable Phosphine Ligands

Air-stable phosphine ligands such as 3,5-di-tert-butyl-2-phosphinophenol have been developed using this compound. These ligands can be employed in the synthesis of luminescent 1,3-benzoxaphospholes with enhanced air stability (Wu et al., 2013).

3. Catalysis in Asymmetric Hydrogenations

Optically active diphosphetanyl derived from this compound demonstrates high efficiency as a catalyst in asymmetric hydrogenations, particularly in α-acetyl-aminoacrylates and α-substituted enamides (Imamoto et al., 2004).

4. High Enantioselectivity in Rhodium-Catalyzed Reactions

P-chiral ligands with tert-butylmethylphosphino groups, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, demonstrate excellent enantioselectivity and catalytic activities in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Safety and Hazards

Di-tert-butylmethylphosphine is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

ditert-butyl(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBTQKVGNFPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400578
Record name Di-tert-butylmethylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6002-40-0
Record name Di-tert-butylmethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylmethylphosphine
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Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.025 g (0.25 mol (corresponding to 0.5% by mol)) of copper(I) chloride and 30 ml of tetrahydrofuran were placed. To the contents of the flask, 55 ml (0.055 mol) of a tetrahydrofuran solution of methylmagnesium bromide having a concentration of 1 mol/liter was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 5 hours. Then, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 40 ml of toluene and 40 ml of water were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 750° C. to 810° C. under reduced pressure of 20 Torr were collected. As a result, 7.4 g (purity: 98.7%) of the aimed di-tert-butylmethylphosphine was obtained as an oily substance. The yield was 91.1%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the P—O—Sn bond angle in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex?

A1: The research article reports a P—O—Sn bond angle of 163.9° (3)° in the Dichloridobis(this compound oxide-κO)diphenyltin(IV) complex []. This large bond angle, significantly deviating from the ideal tetrahedral angle, is attributed to the steric hindrance caused by the bulky tert-butyl substituents on the phosphorus atom. This structural information provides valuable insight into the impact of ligand structure on the geometry of metal complexes. Understanding such steric effects is crucial in designing ligands with specific coordination properties for various applications in catalysis and materials science.

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